molecular formula C22H26N6O3 B2983888 3-pentyl-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione CAS No. 2034455-29-1

3-pentyl-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2983888
CAS RN: 2034455-29-1
M. Wt: 422.489
InChI Key: PVPGBGMCCMGNDI-UHFFFAOYSA-N
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Description

3-pentyl-7-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various studies, and its mechanism of action is still under investigation.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound's synthesis involves condensation processes, with some studies focusing on the synthesis of substituted quinazoline derivatives. These derivatives exhibit promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Vidule, 2011).

Potential Therapeutic Applications

  • Research has demonstrated that derivatives of quinazoline, similar to the compound , can act as potent antihypertensive agents. This is evidenced by their efficacy in lowering systolic blood pressure in spontaneously hypertensive rats, indicating their potential use in treating hypertension (Russell et al., 1988).

Anticancer and Analgesic Properties

  • Quinazolinone derivatives have been investigated for their anticancer and analgesic properties. Studies reveal that these compounds exhibit significant activity against various cancer cell lines, suggesting their potential as anticancer agents. Additionally, some derivatives show notable analgesic properties, further broadening their therapeutic application spectrum (Abu‐Hashem et al., 2020).

Enzymatic and DNA Interaction Studies

  • Novel derivatives of benzimidazo[1,2-a]quinolines, incorporating piperidine, pyrrolidine, and piperazine nuclei, have been synthesized. These compounds exhibit enhanced fluorescence emission intensity in the presence of ct-DNA, making them potential candidates for DNA-specific fluorescent probes (Perin et al., 2011).

properties

IUPAC Name

3-pentyl-7-(4-pyrimidin-2-ylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-2-3-4-10-28-20(30)17-7-6-16(15-18(17)25-22(28)31)19(29)26-11-13-27(14-12-26)21-23-8-5-9-24-21/h5-9,15H,2-4,10-14H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPGBGMCCMGNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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